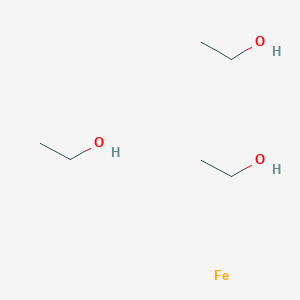![molecular formula C12H19O3PSe B12530439 Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester CAS No. 667877-97-6](/img/structure/B12530439.png)
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3PSe. It is a specialty material used in various chemical applications. This compound is known for its unique structure, which includes a phosphonic acid group and a phenylselenoethyl group, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
The synthesis of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylseleno)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to form the corresponding phosphonic acid derivative.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive phosphonic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylseleno group can undergo redox reactions, influencing the activity of the compound. The phosphonic acid group can form strong interactions with metal ions and other biological molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester can be compared with other similar compounds, such as:
Diethyl phenylphosphonate: Lacks the phenylseleno group, making it less versatile in redox reactions.
Diethyl benzenephosphonate: Similar structure but different functional groups, leading to different chemical properties and applications.
Diethyl 2-phenylethenylphosphonate: Contains a phenylethenyl group instead of phenylseleno, resulting in different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in redox reactions and form strong interactions with biological molecules .
Propriétés
Numéro CAS |
667877-97-6 |
|---|---|
Formule moléculaire |
C12H19O3PSe |
Poids moléculaire |
321.22 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethylselanylbenzene |
InChI |
InChI=1S/C12H19O3PSe/c1-3-14-16(13,15-4-2)10-11-17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
PTGUUCAKRCDKEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC[Se]C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
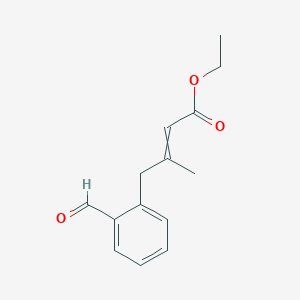
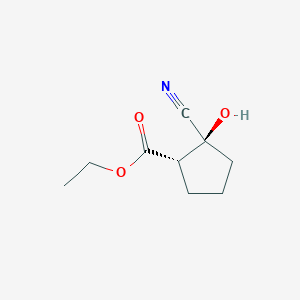
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
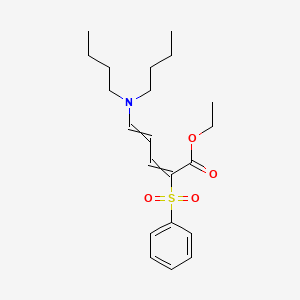
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
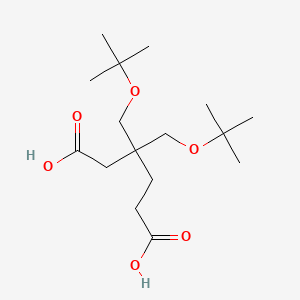
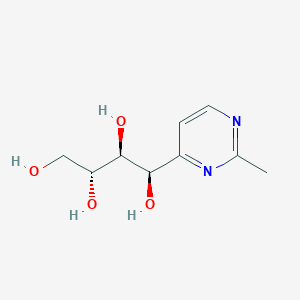

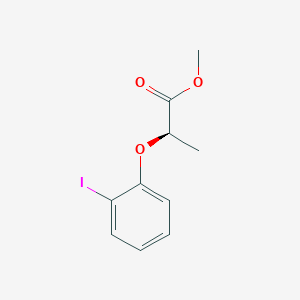
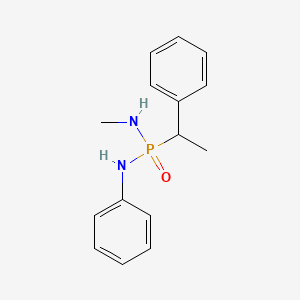
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
